molecular formula C14H16O2 B12712804 6-Hydroxy-alpha-methyl-2-naphthalenepropanol CAS No. 91488-20-9

6-Hydroxy-alpha-methyl-2-naphthalenepropanol

Cat. No.: B12712804
CAS No.: 91488-20-9
M. Wt: 216.27 g/mol
InChI Key: ATMFTHAMCVAMOK-UHFFFAOYSA-N
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Description

6-Hydroxy-alpha-methyl-2-naphthalenepropanol is a chemical compound with the molecular formula C14H16O2 It is characterized by a naphthalene ring structure with a hydroxyl group and a methyl group attached to the alpha position of the propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-alpha-methyl-2-naphthalenepropanol typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene as the core structure.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position of the naphthalene ring.

    Methylation: Addition of a methyl group at the alpha position of the propanol side chain.

    Propanol Addition: Attachment of the propanol side chain to the naphthalene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and specific reaction conditions such as temperature and pressure are optimized to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxygenated product.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Deoxygenated naphthalene derivatives.

    Substitution Products: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

6-Hydroxy-alpha-methyl-2-naphthalenepropanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-alpha-methyl-2-naphthalenepropanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

    1-Naphthalenepropanol: Similar structure but lacks the hydroxyl group at the 6th position.

    2-Naphthol: Contains a hydroxyl group but lacks the propanol side chain.

    6-Methoxy-alpha-methyl-2-naphthalenepropanol: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness: 6-Hydroxy-alpha-methyl-2-naphthalenepropanol is unique due to the presence of both the hydroxyl group and the methyl group on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

91488-20-9

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-(3-hydroxybutyl)naphthalen-2-ol

InChI

InChI=1S/C14H16O2/c1-10(15)2-3-11-4-5-13-9-14(16)7-6-12(13)8-11/h4-10,15-16H,2-3H2,1H3

InChI Key

ATMFTHAMCVAMOK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC2=C(C=C1)C=C(C=C2)O)O

Origin of Product

United States

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